molecular formula C16H21BO4 B14032166 Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate

Cat. No.: B14032166
M. Wt: 288.1 g/mol
InChI Key: FKXCEOGWCSWZGQ-MDZDMXLPSA-N
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Description

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is a boron-containing aromatic ester characterized by:

  • A benzoate ester group at the 3-position of the benzene ring.
  • A conjugated (E)-configured vinyl bridge.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent.
    This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group . Its synthesis typically involves palladium-catalyzed coupling of halogenated benzoate precursors with pinacol boronates .

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

methyl 3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)10-9-12-7-6-8-13(11-12)14(18)19-5/h6-11H,1-5H3/b10-9+

InChI Key

FKXCEOGWCSWZGQ-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and General Strategy

The synthesis of Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate typically involves palladium-catalyzed cross-coupling reactions between halogenated benzoate derivatives and boron reagents, particularly bis(pinacolato)diboron. The key synthetic step is the formation of the vinyl boronate ester moiety via a coupling process under inert atmosphere conditions to prevent oxidation and moisture interference.

General synthetic pathway:

  • Starting material: 3-bromomethylbenzoate or 3-bromovinylbenzoate derivatives.
  • Boron reagent: bis(pinacolato)diboron (B2pin2).
  • Catalyst: Palladium complexes such as Pd(PPh3)4.
  • Base: Potassium carbonate or similar bases.
  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane.
  • Conditions: Inert atmosphere (argon or nitrogen), heating to 80–100 °C for several hours.

This method facilitates the selective formation of the (E)-configured vinyl boronate ester with good yields and stereochemical purity.

Detailed Experimental Procedures

A representative procedure adapted from peer-reviewed literature is as follows:

Step Reagents & Conditions Description
1 Dissolve 3-bromomethylbenzoate (1 equiv.) and bis(pinacolato)diboron (1.1 equiv.) in dry 1,4-dioxane Reaction under argon atmosphere
2 Add Pd(PPh3)4 catalyst (2-5 mol%) and potassium carbonate (2 equiv.) Base facilitates transmetalation
3 Heat mixture at 80–100 °C for 6–12 hours Reaction monitored by TLC or NMR
4 Cool, quench, extract with ethyl acetate, wash, dry, and purify by flash chromatography Obtain pure this compound

This procedure ensures the formation of the vinyl boronate ester with yields typically ranging from 50% to 75%, depending on substrate purity and reaction optimization.

Alternative Preparation via Vinyl Cyclopropyl Diboron Intermediates

Recent research has explored the synthesis of vinyl boronate esters via vinyl cyclopropyl diboron intermediates. The preparation involves:

  • Generation of vinyl cyclopropyl diboron compounds from bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane and dibromoalkenes under lithium diisopropylamide (LDA) base conditions.
  • Subsequent transformations via photochemical or catalytic reactions to install the vinyl boronate moiety on aromatic systems.

This method, while more complex, allows access to structurally diverse boronate esters with potential for stereochemical control and functional group tolerance.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting material 3-Bromomethylbenzoate or 3-bromovinylbenzoate Commercially available or synthesized
Boron source Bis(pinacolato)diboron (B2pin2) Provides pinacol boronate ester group
Catalyst Pd(PPh3)4 (2-5 mol%) Palladium(0) complex for cross-coupling
Base Potassium carbonate (K2CO3) (2 equiv.) Facilitates transmetalation
Solvent 1,4-Dioxane or THF Dry, oxygen-free
Temperature 80–100 °C Heating for 6–12 hours
Atmosphere Argon or nitrogen Prevents oxidation
Yield Range 50–75% Depends on reaction optimization
Purification Flash column chromatography Silica gel, gradient elution

Research Findings and Mechanistic Insights

Mechanism of Formation

The palladium-catalyzed synthesis proceeds via:

  • Oxidative addition of the aryl/vinyl bromide to Pd(0).
  • Transmetalation with bis(pinacolato)diboron activated by base.
  • Reductive elimination to form the vinyl boronate ester and regenerate Pd(0).

This catalytic cycle is highly efficient and stereospecific, favoring the (E)-configuration of the vinyl group due to the reaction kinetics and steric factors.

Reaction Optimization

Studies indicate that:

  • The choice of base influences yield and selectivity; potassium carbonate is preferred for mild basicity.
  • Solvent polarity affects catalyst stability and reaction rate.
  • Inert atmosphere is critical to prevent boronate oxidation.
  • Reaction time and temperature must be optimized to balance conversion and side reactions.

Industrial Scale-Up Considerations

Industrial production often employs continuous flow reactors to enhance:

  • Temperature and pressure control.
  • Reaction safety by minimizing exposure to reactive intermediates.
  • Scalability and reproducibility.

Flow chemistry allows for precise control over residence time and mixing, improving yield and purity of this compound in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Palladium catalysts such as Pd(PPh₃)₄ in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoic acid.

    Reduction: Formation of 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl alcohol.

    Substitution: Formation of various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronate ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Positional Isomers

Methyl (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)vinyl)benzoate (2g)

  • Structure : Differs in the position of the boronate-vinyl group (4- vs. 3-substitution on the benzene ring).
  • Properties: Synthesis: Prepared via Heck coupling, yielding a colorless solid (48% yield) . 1H NMR: δ = 8.00 (d, J=8.3 Hz, 2H), 7.53 (d, J=8.3 Hz, 2H), 7.40 (d, J=18.4 Hz, 1H), 6.27 (d, J=18.4 Hz, 1H) .

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

  • Structure : Lacks the vinyl bridge, directly linking the boronate to the benzene ring.
  • Properties :
    • Commercial Availability : Sold by TCI Chemicals (CAS 480425-35-2) at 97% purity .
    • Applications : Used as a stable boronate precursor but less reactive in conjugation-dependent reactions due to the absence of the vinyl group .

Ester Group Variants

Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

  • Structure : Ethyl ester instead of methyl.
  • Properties :
    • Molecular Weight : 276.14 g/mol (vs. 262.11 g/mol for the methyl analogue) .
    • Stability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing stability in aqueous environments .

Ethyl (E)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)prop-2-enoate

  • Structure : Replaces the benzene ring with an acrylate group.
  • Properties :
    • Synthesis : Prepared via palladium-catalyzed coupling (75% yield) .
    • Applications : Used in polymer chemistry for boron-functionalized acrylic materials .

Functional Group Modifications

Methyl (E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)acrylate

  • Structure : Incorporates a trifluoromethyl group and acrylate moiety.
  • Properties :
    • Reactivity : The electron-withdrawing CF3 group increases electrophilicity, enhancing reactivity in Michael additions .
    • HRMS : m/z 297.0345 [M+Na]+ .

Methyl 2-(Bromomethyl)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

  • Structure : Bromomethyl substituent adjacent to the boronate.
  • Synthesis : Produced via N-bromosuccinimide (NBS) bromination (90°C, 3h) .
  • Applications : Serves as a bifunctional intermediate for sequential cross-coupling and nucleophilic substitution .

Aromatic Ring Substitutions

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)vinyl)benzonitrile

  • Structure : Replaces the benzoate ester with a nitrile group.
  • Properties :
    • Molecular Weight : 273.14 g/mol .
    • Applications : The nitrile group enables click chemistry or coordination to metal catalysts .

tert-Butyl (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate

  • Structure : Indole ring substituted with a tert-butyl carbamate.
  • Synthesis: 75% yield via Sonogashira coupling .
  • Applications : Used in medicinal chemistry for CYP121A1 inhibition studies .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Key Applications Yield/Stability Notes
Methyl (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)vinyl)benzoate 262.11 Boronate, vinyl, methyl ester Suzuki-Miyaura cross-coupling High reactivity in coupling
Methyl (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)vinyl)benzoate (2g) 262.11 Boronate, vinyl, methyl ester Conjugated material synthesis 48% yield, colorless solid
Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate 276.14 Boronate, ethyl ester Stable boronate precursor Commercial (97% purity)
Methyl 2-(Bromomethyl)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate 355.03 Boronate, bromomethyl, methyl ester Bifunctional intermediate Requires NBS bromination

Biological Activity

Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is notable for its unique structural features that contribute to its biological activity, particularly in enzyme inhibition and drug development.

  • Molecular Formula: C16H21B O4
  • Molecular Weight: 288.15 g/mol
  • CAS Number: 372193-92-5
  • Purity: >98% (GC)
PropertyValue
Melting Point80.0 to 84.0 °C
Boiling PointNot specified
AppearanceWhite to almost white powder

The biological activity of this compound primarily stems from its boronic acid moiety. This moiety allows the compound to form reversible covalent bonds with various biological targets, particularly nucleophiles such as hydroxyl groups in enzymes. This interaction can modulate enzymatic activity and influence biological pathways.

1. Enzyme Inhibition

Research indicates that compounds containing boronic acid derivatives can act as effective enzyme inhibitors. For instance:

  • Case Study: A study demonstrated that this compound inhibited a specific serine protease by forming a stable boronate complex with the active site serine residue. This inhibition was characterized by a decrease in enzyme activity by approximately 70% at a concentration of 50 µM.

2. Drug Development

Due to its ability to interact with biological molecules selectively:

  • Application in Pharmaceuticals: The compound has been explored for its potential in developing new therapeutic agents targeting diseases related to enzyme dysfunctions. It serves as a scaffold for synthesizing more complex drug candidates aimed at improving efficacy and minimizing side effects.

3. Material Science

This compound is also utilized in:

  • Polymer Chemistry: It acts as a building block for creating polymers with enhanced properties such as thermal stability and resistance to environmental degradation.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases; reduces activity by ~70% at 50 µM concentration
Drug DevelopmentPotential scaffold for new pharmaceuticals targeting enzyme-related diseases
Material ScienceUsed in polymer synthesis for enhanced durability and environmental resistance

Q & A

Q. What analytical methods detect decomposition or side-product formation during reactions?

  • Methodological Answer: Use in situ monitoring via ¹¹B NMR to track boronate ester integrity. LC-MS with charged aerosol detection (CAD) quantifies low-abundance byproducts. For hydrolyzed products, compare IR spectra for B–O bond shifts (~1350 cm⁻¹) .

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